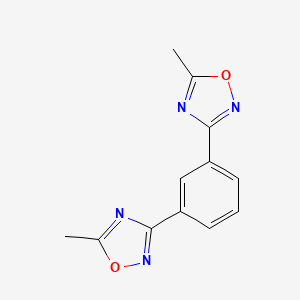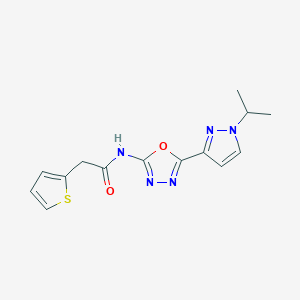![molecular formula C15H20N2O5 B2967259 Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-66-9](/img/structure/B2967259.png)
Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a type of pyrrolidone. Pyrrolidones are commonly used in a variety of applications due to their good solvency and complexing abilities . The compound also contains a methyl ester group and a spirocyclic structure, which could potentially influence its reactivity and properties.
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the spirocyclic structure, the ester group, and the 2,5-dioxopyrrolidin-1-yl group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the ester group could potentially make the compound polar, influencing its solubility in different solvents .Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate, due to its complex structure, is involved in various chemical transformations. For instance, it can undergo regioselective acylation, producing 3-acyloxy-2-methyl-1-pyrroline derivatives, demonstrating the effect of base and acyl chloride on such reactions (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004). Furthermore, its role in the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives is highlighted, showcasing its importance in the formation of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Peptide Synthesis
It also finds application in peptide synthesis, as demonstrated by the creation of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates. These compounds serve as novel dipeptide synthons, illustrating the compound's utility in constructing complex peptide structures (Suter, Stoykova, Linden, & Heimgartner, 2000).
Novel Building Blocks in Drug Discovery
The compound is instrumental in the diversity-oriented synthesis of azaspirocycles, providing novel building blocks for drug discovery. This synthesis approach yields functionalized pyrrolidines, piperidines, and azepines, which are critical scaffolds in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).
Novel Routes to Alkaloids
Additionally, this compound is involved in novel synthetic routes to pyrrolizidine alkaloids, highlighting its versatility in organic synthesis and the potential for producing complex natural products (Ishibashi, Sato, Maruyama, Ikeda, & Tamura, 1985).
Chemical Reactivity and Transformations
Its chemical reactivity is further explored in the context of cycloaddition reactions, offering insights into regioselective processes and the synthesis of substituted derivatives, which are crucial for developing novel therapeutic agents (Molchanov & Tran, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-22-14(21)10-8-15(10)4-6-16(7-5-15)13(20)9-17-11(18)2-3-12(17)19/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQULTZWOEREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propanamide](/img/structure/B2967183.png)
![N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2967184.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967186.png)
![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2967187.png)
![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2967189.png)

![3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967192.png)
![8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2967193.png)

![5-[(E)-2-(2-Tert-butyl-1,3-thiazol-5-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2967196.png)